molecular formula C20H23NO4 B11696714 Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate

Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate

Cat. No.: B11696714
M. Wt: 341.4 g/mol
InChI Key: XUIGMZFRSUFFQF-UHFFFAOYSA-N
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Description

Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is an ester derivative featuring a benzoate core substituted with a 4-methylphenoxyacetamido group and a butyl ester chain. Its structure combines a hydrophobic aromatic moiety with a flexible alkyl ester, influencing its physicochemical properties, such as solubility and lipophilicity. Key characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis, standard for such derivatives.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

butyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-4-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)

InChI Key

XUIGMZFRSUFFQF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of 4-aminobenzoic acid: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Oxidation: Formation of 4-(carboxyphenoxy)acetamido]benzoate.

    Reduction: Formation of 4-[2-(4-aminophenoxy)acetamido]benzoate.

    Substitution: Formation of 4-[2-(4-methylphenoxy)acetamido]benzoic acid.

Scientific Research Applications

Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Ester Group Phenoxy Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Properties
This compound Butyl 4-methyl 357.4* N/A N/A High lipophilicity
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate Methoxyethyl 4-methyl 343.38 N/A N/A Moderate polarity
Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate Cyclohexyl 4-chloro-2-methyl 402.86* N/A N/A Enhanced steric bulk
Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate Methyl p-tolyl ureido 418.5 N/A 30 Polar ureido group

*Calculated based on molecular formula.

Key Observations:

Ester Chain Effects: The butyl ester in the target compound increases lipophilicity compared to the methoxyethyl group in (343.38 g/mol), which introduces polarity via the ether oxygen . Longer alkyl chains (e.g., butyl) typically enhance membrane permeability, critical for drug delivery applications.

Phenoxy Substituent Effects: The 4-methyl group in the target compound is electron-donating, stabilizing the aromatic ring. In contrast, the 4-chloro-2-methyl group in introduces electron-withdrawing effects, altering electronic density and reactivity . Ureido-containing analogues () exhibit higher polarity due to hydrogen-bonding capacity, reflected in their lower yields (30–45%) compared to simpler amides .

Synthetic Efficiency :

  • Yields for amide-coupled derivatives () range from 28% to 66%, influenced by steric hindrance and electronic effects of substituents. For example, pentafluorophenylsulfonamides (21a, 21g) showed lower yields due to increased steric demand .

Reactivity and Functional Performance

  • Ester Reactivity: highlights that ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives in polymerization, suggesting that electron-rich esters (e.g., butyl) in the target compound may similarly enhance reactivity in radical reactions .
  • Amide Stability : The acetamido linkage in the target compound is less prone to hydrolysis compared to ureido groups (), enhancing stability in physiological conditions .

Biological Activity

Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a butyl group attached to a benzoate moiety, with an acetamido group and a 4-methylphenoxy substituent. This structure may influence its solubility, permeability, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoates can possess antimicrobial properties. The structural components of this compound suggest potential efficacy against various pathogens.
  • Enzyme Inhibition : Related compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment. The inhibition of AChE is significant as it can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Enzymatic Pathways : Similar compounds have demonstrated the ability to modulate enzyme activity, potentially affecting metabolic pathways related to inflammation and cell signaling.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to interact with intracellular targets.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzoate derivatives, this compound was tested against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : In vitro assays demonstrated that the compound could inhibit AChE activity effectively, with an IC50 value indicating significant potency compared to other benzoate derivatives. This positions it as a candidate for further investigation in neurodegenerative disease models.

Data Tables

PropertyValue
Molecular Weight325.43 g/mol
SolubilitySoluble in organic solvents
AChE Inhibition IC50900 nM
Antimicrobial ActivityEffective against E. coli at 50 µg/mL

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. These studies highlight the importance of structural modifications in improving efficacy against specific targets.

  • Synthesis and Evaluation : Over 30 analogs were synthesized, with several showing promising biological activity in preliminary assays. Structural variations significantly influenced their potency and selectivity .

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